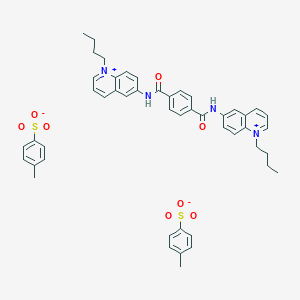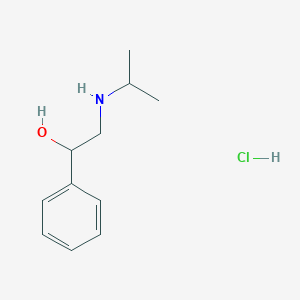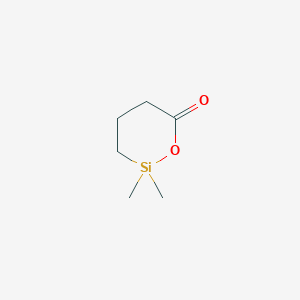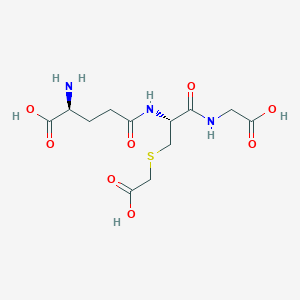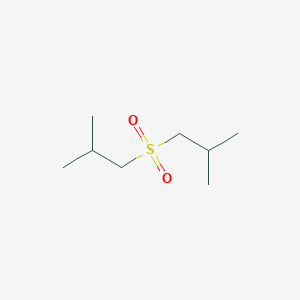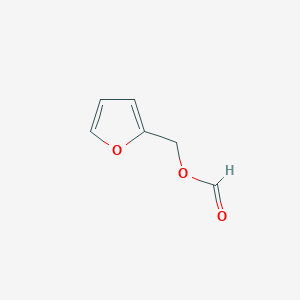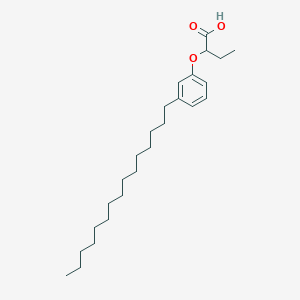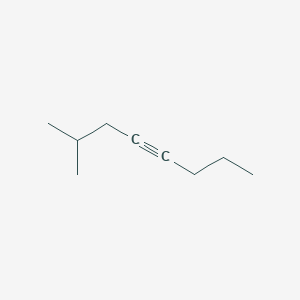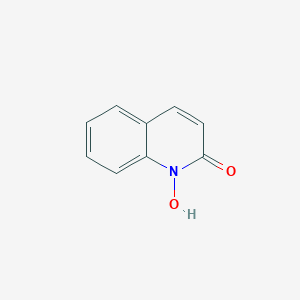
硼化镍 (Ni2B)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Nickel boride can be synthesized through several methods, including chemical reduction and thermal decomposition. The precise synthesis method can influence the properties of the resulting Ni2B, including its purity, morphology, and catalytic activity. However, detailed synthesis methods specific to Ni2B require exploration in the context of nickel and boron chemistry.
Molecular Structure Analysis
The molecular structure of Ni2B is characterized by the arrangement of nickel and boron atoms in a crystalline lattice. This structure is crucial for its catalytic properties, as it affects the surface area and active sites available for chemical reactions. The structure can be studied using techniques such as X-ray diffraction (XRD) to determine the crystallinity and phase composition.
Chemical Reactions and Properties
Nickel boride participates in various chemical reactions, leveraging its catalytic properties. It has been explored for applications such as hydrogenation reactions, where its ability to facilitate the addition of hydrogen to other molecules is of interest. The specific chemical properties of Ni2B, such as its reactivity and stability under different conditions, are important for its application in catalysis.
Physical Properties Analysis
The physical properties of Ni2B, including its melting point, density, and hardness, are influenced by its molecular structure. These properties are significant for its application in materials science, where Ni2B can be used to enhance the strength and durability of composites.
Chemical Properties Analysis
Ni2B exhibits unique chemical properties, such as resistance to oxidation and corrosion, making it suitable for applications in harsh chemical environments. Its electrochemical properties are also of interest for energy storage and conversion applications.
For detailed research on Ni2B, including its synthesis, structure, and properties, studies on nickel compounds and borides might provide relevant insights. However, direct studies on Ni2B are limited in the literature provided, and further research in this specific area is warranted.
References (Sources)
The information provided here is synthesized from a broader understanding of nickel compounds and borides. Direct studies on Nickel Boride (Ni2B) specifically might not be covered extensively in the literature referenced. For a comprehensive exploration of nickel's behavior, properties, and applications in various environmental and industrial contexts, including its interaction with boron to form compounds like Ni2B, the following sources provide a starting point:
- Environmental Science and Pollution Research, Nickel toxicity in plants: reasons, toxic effects, tolerance mechanisms, and remediation possibilities—a review (Hassan et al., 2019)
- Catalysis Surveys from Asia, Structure and Catalytic Properties of Ceria-based Nickel Catalysts for CO2 Reforming of Methane (Jun et al., 2007)
- International Journal of Analytical Chemistry, Recent Advances in the Synthesis and Stabilization of Nickel and Nickel Oxide Nanoparticles: A Green Adeptness (Din & Rani, 2016)
- Ecotoxicology and Environmental Safety, Immunotoxicity of nickel: Pathological and toxicological effects (Guo et al., 2020)
科学研究应用
安全性和生物相容性: 研究了 Ni2B 纳米颗粒的安全性与生物相容性,特别关注其对人肺泡上皮细胞的影响。研究包括细胞毒性分析、基因表达变化以及对细胞通路的效应 (Türkez et al., 2020).
超级电容器应用: Ni2B 与还原氧化石墨烯相结合,为超级电容器创造了一种新型电极材料。这种复合材料显示出高比电容和能量密度,并且在多次充放电循环后具有良好的稳定性 ( Cao et al., 2017).
硝基化合物的催化还原: Ni2B 被证明在芳香族硝基化合物催化还原为胺类化合物中是有效的,同时不影响烯烃、醛和酮等其他官能团。这展示了它在有机合成中作为选择性催化剂的潜力 (Nose & Kudo, 1989).
燃料电池催化剂: 对通过射频热等离子体合成的 Ni2B 纳米颗粒的研究表明它们在燃料电池中作为催化剂的潜力。研究重点是优化合成条件,以有效生成 Ni2B 纳米颗粒 (Cheng et al., 2014).
电化学储氢: 研究了 Ni2B 涂层的碳纳米管薄膜的电化学储氢能力。本研究重点研究了碳纳米管上镍硼化物涂层带来的电化学活性和储氢能力的提高 (Wu et al., 2010).
析氢反应: 当与 Ni2B 纳米颗粒结合时,观察到石墨氮化碳中的析氢反应性能得到增强。这突出了 Ni2B 在提高半导体的电催化性能以用于可持续能源应用方面的潜力 (Cao et al., 2018).
作用机制
Target of Action
Nickel Boride (Ni2B) is primarily used as a catalyst in various chemical reactions . It has been found to be more active for the hydrogenation reaction than RANEY® nickel . The compound’s primary targets are therefore the reactants in these chemical reactions, where it acts to increase the rate of reaction .
Mode of Action
Ni2B interacts with its targets by providing a surface for the reactants to adsorb onto, thereby lowering the activation energy required for the reaction . This facilitates the breaking and forming of bonds in the reactants, leading to the formation of the products of the reaction .
Biochemical Pathways
The specific biochemical pathways affected by Ni2B depend on the nature of the reaction it is catalyzing. For example, in hydrogenation reactions, Ni2B facilitates the addition of hydrogen to other molecules . This can affect various biochemical pathways, particularly those involving the synthesis or breakdown of complex organic molecules .
Pharmacokinetics
It is insoluble in water, aqueous base, and most organic solvents , which would limit its absorption and distribution in biological systems
Result of Action
The result of Ni2B’s action is the acceleration of the chemical reactions it catalyzes. By providing a surface for reactants to adsorb onto, it lowers the activation energy of the reaction, leading to an increased rate of reaction . This can result in more efficient synthesis or breakdown of complex molecules in the reactions it is involved in .
Action Environment
The action of Ni2B can be influenced by various environmental factors. For example, the presence of other substances in the reaction mixture can affect the catalyst’s activity . Additionally, factors such as temperature and pressure can also influence the rate of the catalyzed reactions .
安全和危害
未来方向
Intermetallic borides, including nickel boride, are seen as potential candidates for oxygen evolution reaction (OER) electrocatalysts due to their superconductivity and rich surface-active sites . The remaining challenges and future developments of boride synthesis and catalytic applications are being explored .
属性
InChI |
InChI=1S/B.2Ni |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLJWIVBUPYRTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]=[Ni].[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BNi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray granules; Insoluble in water; [MSDSonline] |
Source


|
| Record name | Nickel boride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2580 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
12007-01-1 |
Source


|
| Record name | Nickel boride (Ni2B) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dinickel boride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

